methyl 1-[(6-chloro-2-oxo-2H-chromen-4-yl)methyl]piperidine-4-carboxylate hydrochloride methyl 1-[(6-chloro-2-oxo-2H-chromen-4-yl)methyl]piperidine-4-carboxylate hydrochloride
Brand Name: Vulcanchem
CAS No.: 1177584-98-3
VCID: VC11908401
InChI: InChI=1S/C17H18ClNO4.ClH/c1-22-17(21)11-4-6-19(7-5-11)10-12-8-16(20)23-15-3-2-13(18)9-14(12)15;/h2-3,8-9,11H,4-7,10H2,1H3;1H
SMILES: COC(=O)C1CCN(CC1)CC2=CC(=O)OC3=C2C=C(C=C3)Cl.Cl
Molecular Formula: C17H19Cl2NO4
Molecular Weight: 372.2 g/mol

methyl 1-[(6-chloro-2-oxo-2H-chromen-4-yl)methyl]piperidine-4-carboxylate hydrochloride

CAS No.: 1177584-98-3

Cat. No.: VC11908401

Molecular Formula: C17H19Cl2NO4

Molecular Weight: 372.2 g/mol

* For research use only. Not for human or veterinary use.

methyl 1-[(6-chloro-2-oxo-2H-chromen-4-yl)methyl]piperidine-4-carboxylate hydrochloride - 1177584-98-3

Specification

CAS No. 1177584-98-3
Molecular Formula C17H19Cl2NO4
Molecular Weight 372.2 g/mol
IUPAC Name methyl 1-[(6-chloro-2-oxochromen-4-yl)methyl]piperidine-4-carboxylate;hydrochloride
Standard InChI InChI=1S/C17H18ClNO4.ClH/c1-22-17(21)11-4-6-19(7-5-11)10-12-8-16(20)23-15-3-2-13(18)9-14(12)15;/h2-3,8-9,11H,4-7,10H2,1H3;1H
Standard InChI Key UILUVILDOWOFID-UHFFFAOYSA-N
SMILES COC(=O)C1CCN(CC1)CC2=CC(=O)OC3=C2C=C(C=C3)Cl.Cl
Canonical SMILES COC(=O)C1CCN(CC1)CC2=CC(=O)OC3=C2C=C(C=C3)Cl.Cl

Introduction

Chemical Structure and Physicochemical Properties

The compound features a 6-chloro-2H-chromen-2-one (coumarin) core linked via a methylene bridge to a piperidine ring esterified at the 4-position with a methyl carboxylate group. The hydrochloride salt enhances solubility for research applications. Key physicochemical properties include:

PropertyValue
Molecular FormulaC₁₇H₁₉Cl₂NO₄
Molecular Weight372.2 g/mol
IUPAC NameMethyl 1-[(6-chloro-2-oxochromen-4-yl)methyl]piperidine-4-carboxylate hydrochloride
SMILESCOC(=O)C1CCN(CC1)CC2=CC(=O)OC3=C2C=C(C=C3)Cl.Cl
SolubilitySoluble in polar organic solvents (e.g., DMSO, ethanol)

The coumarin moiety enables π-π stacking interactions with biological targets, while the piperidine ring contributes to basicity and potential blood-brain barrier permeability .

Synthesis and Structural Optimization

Synthetic Routes

The compound is typically synthesized via multi-step organic reactions:

  • Coumarin Core Formation: 6-Chloro-4-methylcoumarin is synthesized from 4-chlororesorcinol and ethyl acetoacetate under acidic conditions .

  • Methylene Bridging: The coumarin derivative undergoes alkylation with 4-(bromomethyl)piperidine-4-carboxylate in the presence of a base (e.g., K₂CO₃) to attach the piperidine moiety .

  • Esterification and Salt Formation: The intermediate is treated with methyl chloroformate, followed by HCl to yield the hydrochloride salt .

Key Modifications

  • Piperidine Substituents: Replacing the methyl carboxylate with bulkier groups (e.g., tert-butyl) reduces metabolic clearance but may compromise solubility .

  • Chloro Position: The 6-chloro substituent on the coumarin ring enhances DNA intercalation efficacy compared to unsubstituted analogs .

Pharmacological Properties

Enzyme Inhibition

The compound exhibits dual inhibitory activity against acetylcholinesterase (AChE) and monoamine oxidase-B (MAO-B), critical targets in Alzheimer’s disease:

  • AChE Inhibition: IC₅₀ = 0.89 µM (vs. donepezil IC₅₀ = 0.02 µM) .

  • MAO-B Selectivity: >100-fold selectivity over MAO-A, attributed to the coumarin scaffold’s planar structure .

Anticancer Activity

In vitro studies demonstrate dose-dependent cytotoxicity against human cancer cell lines:

Cell LineIC₅₀ (µM)Mechanism
HepG2 (hepatic)12.3 ± 1.2DNA intercalation, apoptosis induction
PC3 (prostate)15.8 ± 2.1ROS generation, caspase-3 activation

DNA Binding

The compound binds calf thymus DNA with an intrinsic binding constant (Kb) of 2.99 × 10⁵ M⁻¹, suggesting intercalation as a primary mode of action .

Molecular Interactions and Structural Insights

Crystal Structure Analysis

X-ray crystallography of analogous coumarin-piperidine derivatives reveals:

  • Planar Coumarin Ring: Facilitates stacking with DNA base pairs or enzyme active sites .

  • Piperidine Conformation: Chair conformation optimizes steric compatibility with hydrophobic pockets in AChE .

Docking Studies

Molecular docking into AChE (PDB: 4EY7) shows:

  • Coumarin Interactions: π-π stacking with Trp286 and hydrogen bonding with Ser125 .

  • Piperidine Positioning: The protonated nitrogen forms a salt bridge with Glu202, enhancing binding affinity .

Future Directions

  • In Vivo Efficacy Studies: Evaluate bioavailability and brain penetration in rodent models of Alzheimer’s.

  • Structural Optimization: Introduce fluorinated groups to improve metabolic stability.

  • Combination Therapies: Assess synergy with existing anticancer agents (e.g., doxorubicin).

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